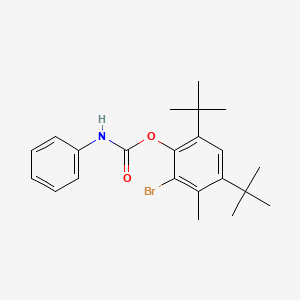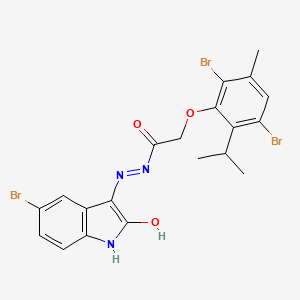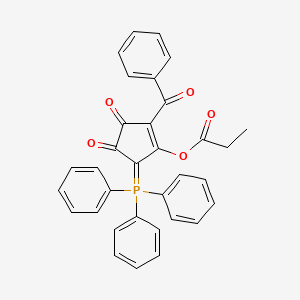![molecular formula C18H22ClNO2 B5144059 (4-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5144059.png)
(4-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine, also known as 4C-D, is a research chemical that belongs to the family of phenethylamines. It is a synthetic compound that was first synthesized by David Nichols and his colleagues in 2003. 4C-D is a potent serotonin receptor agonist and has been studied for its potential use in the treatment of various mental disorders.
作用機序
The exact mechanism of action of (4-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, cognition, and perception, and is believed to play a role in the pathophysiology of various mental disorders.
Biochemical and Physiological Effects:
Studies have shown that (4-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine can induce a range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has been shown to induce visual hallucinations, changes in thought processes, and alterations in sensory perception. These effects are believed to be mediated by the activation of the serotonin 5-HT2A receptor.
実験室実験の利点と制限
One of the main advantages of using (4-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine in scientific research is its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various mental disorders. However, one of the limitations of using (4-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine is its potential for abuse and misuse, which can make it difficult to control in laboratory settings.
将来の方向性
There are several potential future directions for research on (4-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine. One area of interest is the potential therapeutic applications of this compound in the treatment of various mental disorders. Another area of interest is the development of new compounds based on the structure of (4-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine, which may have improved pharmacological properties and therapeutic potential. Additionally, further research is needed to fully understand the mechanism of action of (4-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine and its potential effects on the brain and behavior.
合成法
The synthesis of (4-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine involves a multi-step process that starts with the reaction of 3,4-dimethoxyphenylacetone with para-chlorobenzylamine. This reaction yields the intermediate compound (4-chlorobenzyl)-3,4-dimethoxyphenylacetone, which is then reduced using sodium borohydride to obtain the final product, (4-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine.
科学的研究の応用
(4-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine has been extensively studied for its potential use in various scientific research applications. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is believed to play a role in the regulation of mood, cognition, and perception. Studies have also suggested that (4-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine may have potential therapeutic applications in the treatment of various mental disorders, including depression, anxiety, and schizophrenia.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2/c1-20(13-15-4-7-16(19)8-5-15)11-10-14-6-9-17(21-2)18(12-14)22-3/h4-9,12H,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGXQCVZZSLJAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-N-methylethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5143976.png)
![3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5144003.png)
![4-(3-nitrophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B5144006.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxypiperidine](/img/structure/B5144008.png)


![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5144030.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B5144038.png)
![2-chloro-4-{[4-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5144053.png)

![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5144075.png)


![ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5144103.png)